molecular formula C17H10ClF6N3O4 B2355318 Methyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-[({[3-(trifluoromethyl)anilino]carbonyl}oxy)imino]acetate CAS No. 861212-64-8

Methyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-[({[3-(trifluoromethyl)anilino]carbonyl}oxy)imino]acetate

Cat. No. B2355318
CAS RN: 861212-64-8
M. Wt: 469.72
InChI Key: HHSNQUTZGQDGHC-WKIKZPBSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-[({[3-(trifluoromethyl)anilino]carbonyl}oxy)imino]acetate” is a chemical compound . It is a solid with a low melting point . The IUPAC name for this compound is methyl [3-chloro-5- (trifluoromethyl)-2-pyridinyl]acetate .

Scientific Research Applications

Synthesis and Transformation

  • Methyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-[({[3-(trifluoromethyl)anilino]carbonyl}oxy)imino]acetate is involved in the synthesis of complex heterocyclic compounds, specifically in the synthesis of ethyl 2-hydroxy-7-methyl-5-oxo-4-aryl-2-(trifluoromethyl)-3,4-dihydro-2H,5H-pyrano[4,3-b]pyran-3-carboxylate derivatives through a one-pot three-component reaction (Wang et al., 2012).

Synthesis of Novel Compounds

  • The compound is used in the synthesis of 5-salicyloyl-2-methyl-6-(trifluoromethyl)nicotinamides and related derivatives, showcasing its utility in creating novel chemical structures with potential applications in various fields (Sosnovskikh et al., 2008).

Pharmaceutical Research

  • It is part of the molecular structure of a novel hit core skeleton identified as a potential glucagon-like peptide 1 receptor (GLP-1R) activator. This indicates its role in the development of new treatments for diseases like diabetes (Gong et al., 2011).

Herbicidal Activity

  • Methyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-[({[3-(trifluoromethyl)anilino]carbonyl}oxy)imino]acetate is instrumental in synthesizing compounds with herbicidal properties, highlighting its potential in agricultural applications (Hayashi & Kouji, 1990).

Safety and Hazards

This compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H315, H319, and H335 . The precautionary statements are P280, P304+P340, and P305+P351+P338 .

properties

IUPAC Name

methyl (2Z)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[[3-(trifluoromethyl)phenyl]carbamoyloxyimino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClF6N3O4/c1-30-14(28)13(12-11(18)6-9(7-25-12)17(22,23)24)27-31-15(29)26-10-4-2-3-8(5-10)16(19,20)21/h2-7H,1H3,(H,26,29)/b27-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHSNQUTZGQDGHC-WKIKZPBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=NOC(=O)NC1=CC=CC(=C1)C(F)(F)F)C2=C(C=C(C=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C(=N\OC(=O)NC1=CC=CC(=C1)C(F)(F)F)/C2=C(C=C(C=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClF6N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-[({[3-(trifluoromethyl)anilino]carbonyl}oxy)imino]acetate

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